![molecular formula C62H78Cl2N2O14 B1231782 3-[6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl (E)-3-[4-[(E)-3-[3-[6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propoxy]-3-oxoprop-1-enyl]phenyl]prop-2-enoate;dichloride CAS No. 73909-73-6](/img/structure/B1231782.png)
3-[6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl (E)-3-[4-[(E)-3-[3-[6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propoxy]-3-oxoprop-1-enyl]phenyl]prop-2-enoate;dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-[6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl (E)-3-[4-[(E)-3-[3-[6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propoxy]-3-oxoprop-1-enyl]phenyl]prop-2-enoate;dichloride is a complex organic molecule. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities. This compound is characterized by multiple methoxy groups and a dichloride moiety, contributing to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the isoquinoline core, the introduction of methoxy groups, and the final coupling reactions. The reaction conditions typically involve:
Temperature: Controlled heating to facilitate specific reactions.
Catalysts: Use of acid or base catalysts to promote reaction efficiency.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction rates.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Sequential addition of reactants in a controlled environment.
Continuous Flow Chemistry: Use of continuous reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using oxidizing agents like potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride.
Substitution: Replacement of functional groups, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, often with modified functional groups that enhance or alter its biological activity.
科学的研究の応用
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
類似化合物との比較
Similar Compounds
Isoquinoline Derivatives: Compounds with similar isoquinoline cores but different substituents.
Methoxy-Substituted Compounds: Molecules with multiple methoxy groups, contributing to similar chemical properties.
Uniqueness
This compound is unique due to its specific combination of methoxy groups and the dichloride moiety, which confer distinct chemical and biological properties not found in other similar compounds.
特性
CAS番号 |
73909-73-6 |
|---|---|
分子式 |
C62H78Cl2N2O14 |
分子量 |
1146.2 g/mol |
IUPAC名 |
3-[6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl (E)-3-[4-[(E)-3-[3-[6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propoxy]-3-oxoprop-1-enyl]phenyl]prop-2-enoate;dichloride |
InChI |
InChI=1S/C62H78N2O14.2ClH/c1-63(27-23-45-37-51(67-3)53(69-5)39-47(45)49(63)31-43-33-55(71-7)61(75-11)56(34-43)72-8)25-13-29-77-59(65)21-19-41-15-17-42(18-16-41)20-22-60(66)78-30-14-26-64(2)28-24-46-38-52(68-4)54(70-6)40-48(46)50(64)32-44-35-57(73-9)62(76-12)58(36-44)74-10;;/h15-22,33-40,49-50H,13-14,23-32H2,1-12H3;2*1H/q+2;;/p-2/b21-19+,22-20+;; |
InChIキー |
UNQYVYCAHVEHIT-JXYRNBIZSA-L |
SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)C=CC4=CC=C(C=C4)C=CC(=O)OCCC[N+]5(CCC6=CC(=C(C=C6C5CC7=CC(=C(C(=C7)OC)OC)OC)OC)OC)C.[Cl-].[Cl-] |
異性体SMILES |
C[N+]1(C(C2=CC(=C(C=C2CC1)OC)OC)CC3=CC(=C(C(=C3)OC)OC)OC)CCCOC(=O)/C=C/C4=CC=C(C=C4)/C=C/C(=O)OCCC[N+]5(C(C6=CC(=C(C=C6CC5)OC)OC)CC7=CC(=C(C(=C7)OC)OC)OC)C.[Cl-].[Cl-] |
正規SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)C=CC4=CC=C(C=C4)C=CC(=O)OCCC[N+]5(CCC6=CC(=C(C=C6C5CC7=CC(=C(C(=C7)OC)OC)OC)OC)OC)C.[Cl-].[Cl-] |
同義語 |
BW-A444U BWA 444 U BWA 444U BWA-444-U BWA-444U |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


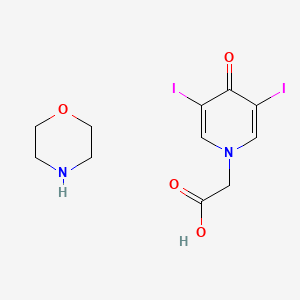
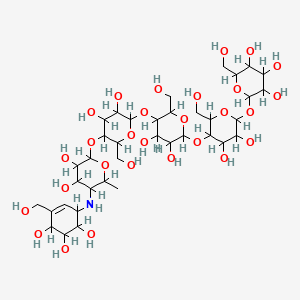
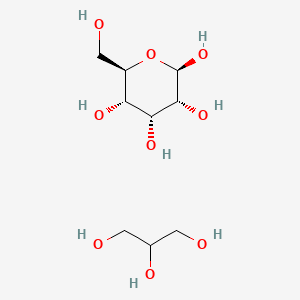
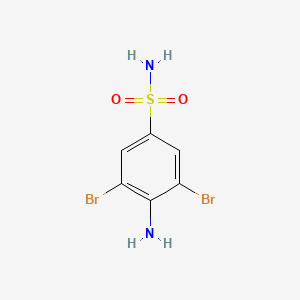
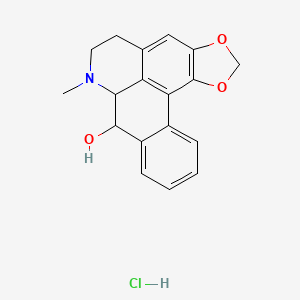
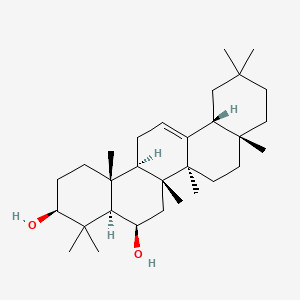
![1-[2-(diethylamino)ethyl]-1-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]-3-(2-oxolanylmethyl)thiourea](/img/structure/B1231709.png)

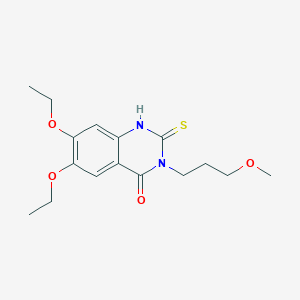
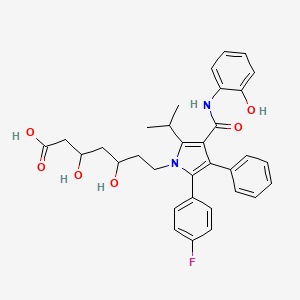

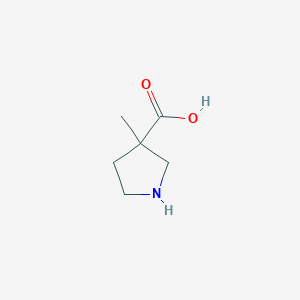
![2-[8-Bromo-7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxo-1-purinyl]acetic acid methyl ester](/img/structure/B1231721.png)

